Hexahydro-1H-azepine-1-acetonitrile
Overview
Description
Synthesis Analysis
The synthesis of azepine derivatives often involves complex reactions that may include cyclization, condensation, and ring expansion processes. For instance, the formation of benzazepines from indoles with dimethyl acetylenedicarboxylate in acetonitrile illustrates a method of synthesizing azepine derivatives through a Diels–Alder addition followed by structural rearrangement (Acheson, Bridson, & Cameron, 1972). Similarly, the synthesis of dihydro-1H-benzo[b]azepines from 2-aminobenzonitriles and donor-acceptor cyclopropanes mediated by SnCl4 showcases another approach to constructing azepine cores (Porashar, Biswas, Sahu, Chutia, & Saikia, 2022).
Molecular Structure Analysis
Molecular structure analysis of azepine derivatives reveals diverse conformational possibilities owing to the seven-membered ring structure. For example, the structural elucidation of azepine compounds through X-ray diffraction studies helps in understanding the conformational dynamics and the spatial arrangement of substituents around the azepine ring (Longato, Montagner, Bandoli, & Zangrando, 2006).
Chemical Reactions and Properties
Azepines undergo a variety of chemical reactions, including ring-opening, cycloaddition, and nucleophilic substitution, which significantly affect their chemical properties. The highly regioselective ring opening of epoxides and aziridines using cerium(III) chloride and sodium azide in acetonitrile to synthesize 1,2-azidoalcohols and 1,2-azidoamines exemplifies the reactivity of azepine derivatives (Sabitha, Babu, Rajkumar, & Yadav, 2002).
Physical Properties Analysis
The physical properties of Hexahydro-1H-azepine-1-acetonitrile, such as melting point, boiling point, solubility, and crystal structure, are crucial for its characterization and application in various fields. The crystal structure of azepine derivatives, determined through X-ray crystallography, provides insight into the compound's physical characteristics and stability (Quintero, Palma, Choquesillo-Lazarte, Cobo, & Glidewell, 2019).
Chemical Properties Analysis
The chemical properties of Hexahydro-1H-azepine-1-acetonitrile, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are defined by its molecular structure and functional groups. The electrochemical fluorination of hexahydroazepine and its derivatives showcases the chemical reactivity and potential for functionalization of azepine compounds (Abe, Pandey, & Baba, 2000).
Scientific Research Applications
- Summary of the Application : Hexahydro-1H-azepine-1-acetonitrile is used in chromatography, specifically in High-Performance Liquid Chromatography (HPLC). It can be analyzed using a reverse phase (RP) HPLC method .
- Methods of Application or Experimental Procedures : The mobile phase of the HPLC method contains acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .
- Results or Outcomes : The result of this application is the successful separation of Hexahydro-1H-azepine-1-acetonitrile using the Newcrom R1 HPLC column . This method is scalable and can be used for isolating impurities in preparative separation. It is also suitable for pharmacokinetics .
Safety And Hazards
Future Directions
There is ongoing interest in the synthesis of seven-membered heterocycles, including azepines like Hexahydro-1H-azepine-1-acetonitrile . This interest is driven by the desire to expand the methods of organic synthesis, create new libraries of azepines, and reveal previously unknown unique pharmacological properties of these compounds to discover new drugs .
properties
IUPAC Name |
2-(azepan-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c9-5-8-10-6-3-1-2-4-7-10/h1-4,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKGIEVCPHMZKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203183 | |
Record name | 1H-Azepine-1-acetonitrile, hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexahydro-1H-azepine-1-acetonitrile | |
CAS RN |
54714-50-0 | |
Record name | Hexahydro-1H-azepine-1-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54714-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexahydro-1H-azepine-1-acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054714500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 54714-50-0 | |
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Record name | 1H-Azepine-1-acetonitrile, hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexahydro-1H-azepine-1-acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.893 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | HEXAHYDRO-1H-AZEPINE-1-ACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF3UXM6BK7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
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